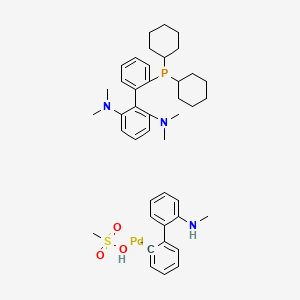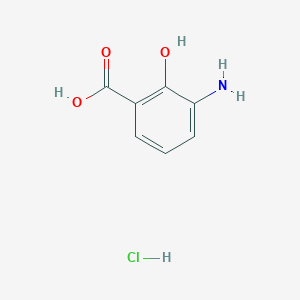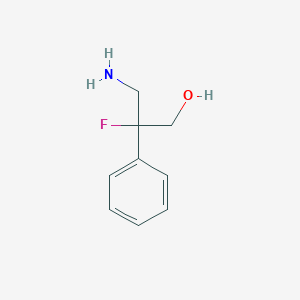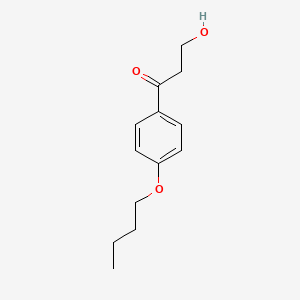
1-(4-Butoxyphenyl)-3-ydroxypropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Butoxyphenyl)-3-hydroxypropan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to a hydroxypropanone moiety. The unique structure of 1-(4-Butoxyphenyl)-3-hydroxypropan-1-one makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-(4-Butoxyphenyl)-3-hydroxypropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-butoxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds through an aldol condensation mechanism, followed by dehydration to yield the final compound.
Industrial production methods for 1-(4-Butoxyphenyl)-3-hydroxypropan-1-one may involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality material suitable for various applications.
Analyse Des Réactions Chimiques
1-(4-Butoxyphenyl)-3-hydroxypropan-1-one undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of 1-(4-Butoxyphenyl)-3-hydroxypropan-1-one can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.
Applications De Recherche Scientifique
1-(4-Butoxyphenyl)-3-hydroxypropan-1-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound has potential therapeutic properties and is being explored for its use in the development of new drugs for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-Butoxyphenyl)-3-hydroxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects.
Comparaison Avec Des Composés Similaires
1-(4-Butoxyphenyl)-3-hydroxypropan-1-one can be compared with other similar compounds, such as 1-(4-butoxyphenyl)-2,2-dimethylpropan-1-ol and 1-(4-butoxyphenyl)-3-piperidin-1-ylpropan-1-one. These compounds share structural similarities but differ in their functional groups and overall chemical properties.
1-(4-butoxyphenyl)-2,2-dimethylpropan-1-ol: This compound has a similar butoxyphenyl group but features a dimethylpropanol moiety instead of a hydroxypropanone group.
1-(4-butoxyphenyl)-3-piperidin-1-ylpropan-1-one: This compound contains a piperidinyl group, which imparts different pharmacological properties compared to the hydroxypropanone group in 1-(4-Butoxyphenyl)-3-hydroxypropan-1-one.
The uniqueness of 1-(4-Butoxyphenyl)-3-hydroxypropan-1-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C13H18O3 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
1-(4-butoxyphenyl)-3-hydroxypropan-1-one |
InChI |
InChI=1S/C13H18O3/c1-2-3-10-16-12-6-4-11(5-7-12)13(15)8-9-14/h4-7,14H,2-3,8-10H2,1H3 |
Clé InChI |
VJEULUKOZSLCNH-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid](/img/structure/B13434275.png)
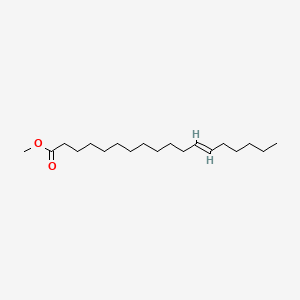
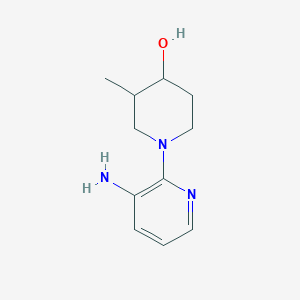

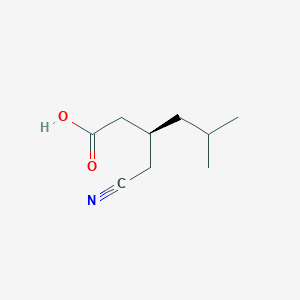
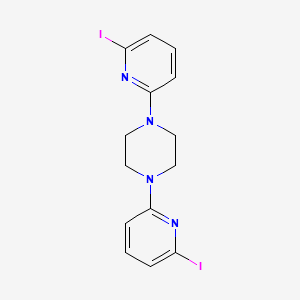

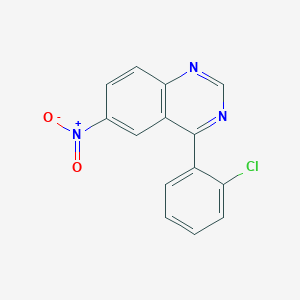
![N-(2-[(Ethoxycarbonyl)amino]-5-{[(4-fluorophenyl)methyl]amino}phenyl)-beta-D-glucopyranuronosylamine](/img/structure/B13434309.png)
![1,1'-(2,6-Pyridinediyl)bis[2,2,2-trifluoroethanone]](/img/structure/B13434316.png)
